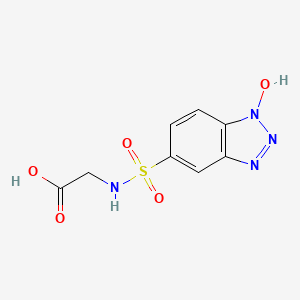

2-(1-hydroxy-1H-1,2,3-benzotriazole-5-sulfonamido)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- Amide Synthesis : HOBt facilitates the synthesis of amides from carboxylic acids (beyond amino acids). This method is particularly useful when acyl chlorides are not readily convertible .

Chemical Reactions Analysis

HOBt participates in various reactions, including peptide bond formation, amide synthesis, and other transformations. Its involvement in the preparation of amide derivatives of ionophoric antibiotics exemplifies its versatility .

Scientific Research Applications

Overview of Sulfonamides in Research

Sulfonamides, a class of compounds to which 2-(1-hydroxy-1H-1,2,3-benzotriazole-5-sulfonamido)acetic acid belongs, have been extensively investigated for their diverse biological activities. These compounds are found in a variety of clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antitumor agents. The sulfonamide moiety is a key functional group contributing to the pharmacological properties of these molecules. Research and patents from 2008 to 2012 highlight the development of novel sulfonamides for treating conditions such as glaucoma and cancer, emphasizing their significance as antiglaucoma agents and antitumor agents/diagnostic tools (Carta, Scozzafava, & Supuran, 2012).

Sulfonamides as Corrosion Inhibitors

The use of benzotriazole and its derivatives, including sulfonamide-based compounds, as corrosion inhibitors for metals is well-documented. These compounds are effective in preventing corrosion in various metals, making them valuable in industries requiring metal protection. For example, studies on 1,2,3-benzotriazole and its derivatives have shown their ability to adsorb on metal surfaces from aqueous solutions, inhibiting corrosion across a wide pH range. This property is particularly beneficial for protecting iron and steel against corrosion, underscoring the multifunctional applications of sulfonamides beyond pharmaceuticals (Kuznetsov, 2020).

Contributions to Environmental Science

Sulfonamides have also been explored for their role in environmental science, particularly in the treatment of organic pollutants. The enzymatic degradation of pollutants, enhanced by redox mediators, is a cleaner and more efficient method of addressing environmental contamination. Sulfonamide compounds, due to their chemical structure, can act as effective redox mediators, improving the efficiency of enzymatic processes in the degradation of recalcitrant compounds found in industrial wastewater (Husain & Husain, 2007).

properties

IUPAC Name |

2-[(1-hydroxybenzotriazol-5-yl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O5S/c13-8(14)4-9-18(16,17)5-1-2-7-6(3-5)10-11-12(7)15/h1-3,9,15H,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSLAPOTGGILME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)NCC(=O)O)N=NN2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-hydroxy-1H-1,2,3-benzotriazole-5-sulfonamido)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2596049.png)

![Methyl 4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate](/img/structure/B2596051.png)

![2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2596053.png)

![methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate](/img/structure/B2596056.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2596057.png)

![2-Chloro-1-(7,7-difluoro-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2596058.png)

![2-Methyl-1-[1-(2-nitrobenzenesulfonyl)piperidine-2-carbonyl]piperidine](/img/structure/B2596061.png)

![4-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2596065.png)

![7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2596069.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide](/img/structure/B2596071.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide](/img/structure/B2596072.png)